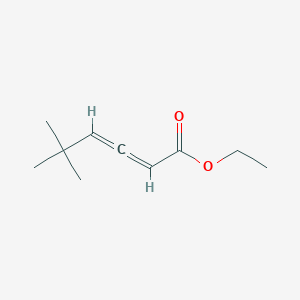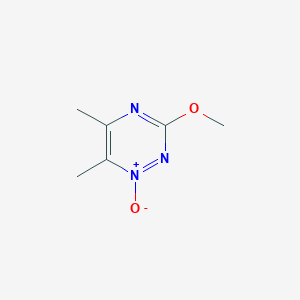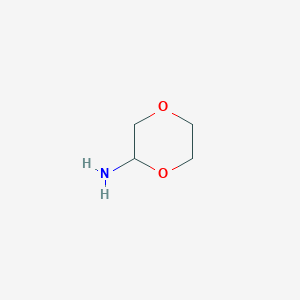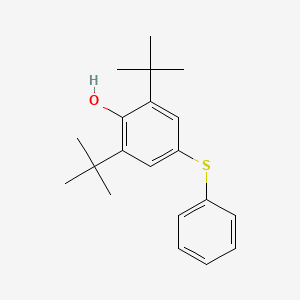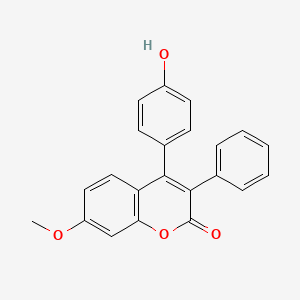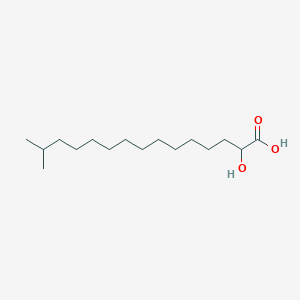
2-Hydroxy-14-methylpentadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-14-methylpentadecanoic acid is a methyl-branched fatty acid with the molecular formula C16H32O3. This compound is characterized by the presence of a hydroxyl group at the second carbon and a methyl group at the fourteenth carbon of the pentadecanoic acid chain. It is known for its role in chemical communication systems in certain species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-14-methylpentadecanoic acid typically involves multiple steps, including substitution reactions, hydrolysis, acidification, and decarboxylation. One common method starts with isobutyronitrile and 1,4-dihalogenated butane as raw materials. These undergo a substitution reaction to form 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate is then subjected to further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. Finally, reduction with a boron reducing agent followed by hydrolysis and acidification produces the target compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and to produce high yields with minimal byproducts. The use of readily available raw materials and simple reaction conditions makes it suitable for green industrial production .
化学反応の分析
Types of Reactions
2-Hydroxy-14-methylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Hydroxy-14-methylpentadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in chemical communication in certain species.
Medicine: Investigated for its potential as a biomarker for diseases such as rheumatoid arthritis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Hydroxy-14-methylpentadecanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cell membranes, affecting membrane fluidity and function. It may also act as a signaling molecule, influencing various biological processes through receptor-mediated pathways .
類似化合物との比較
2-Hydroxy-14-methylpentadecanoic acid can be compared with other similar compounds, such as:
14-Methylpentadecanoic acid: Lacks the hydroxyl group at the second carbon, making it less reactive in certain chemical reactions.
Pentadecanoic acid: A straight-chain fatty acid without the methyl branch, resulting in different physical and chemical properties.
2-Hydroxyhexadecanoic acid: Similar structure but with a longer carbon chain, affecting its solubility and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
29004-80-6 |
|---|---|
分子式 |
C16H32O3 |
分子量 |
272.42 g/mol |
IUPAC名 |
2-hydroxy-14-methylpentadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(17)16(18)19/h14-15,17H,3-13H2,1-2H3,(H,18,19) |
InChIキー |
RZHOIKRKYSDMSL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


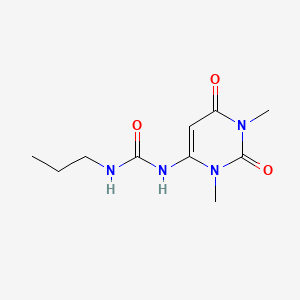
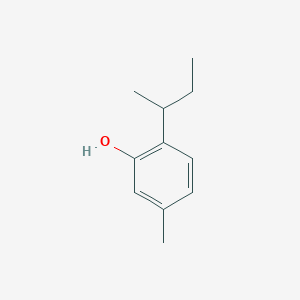

![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)

![Methyl 3-[(E)-phenyldiazenyl]but-2-enoate](/img/structure/B14680069.png)
